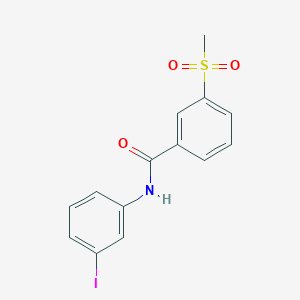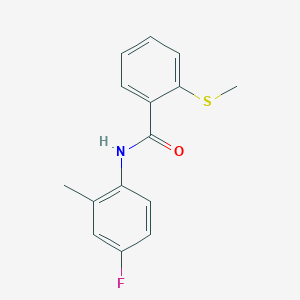
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DMCC, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DMCC belongs to the family of chroman derivatives, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide inhibits the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide induces apoptosis and inhibits cell proliferation. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the migration and invasion of cancer cells. In inflammation, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide also reduces the production of ROS, which are involved in oxidative stress and inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is stable under normal laboratory conditions and can be easily dissolved in organic solvents such as DMSO. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for further preclinical and clinical studies. However, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has some limitations for lab experiments, including its low water solubility and limited availability. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.
未来方向
For N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide research include its optimization for pharmacokinetic and pharmacodynamic properties, combination with other compounds, and study for its potential effects on other diseases.
合成方法
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide involves a multi-step process that starts with the preparation of 3,4-dihydro-2H-chromen-4-one, which is then reacted with 2-methylcyclopropanecarboxylic acid to form the final product. The yield of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide is typically around 50%, and the purity can be increased by recrystallization. The synthesis method of N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been optimized and can be easily scaled up for industrial production.
科学研究应用
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor that plays a key role in inflammation. In addition, N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXROVVBKEMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-methylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)


![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)


![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)